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Compound of Interest

Compound Name:
5-amino-1-(4-fluorophenyl)-1H-

pyrazole-4-carboxamide

CAS No.: 51516-69-9

Cat. No.: B1272170 Get Quote

Executive Summary
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of

inflammatory cytokine production (TNF-

, IL-1

). While early inhibitors like SB-203580 defined the field, they suffered from off-target
hepatotoxicity and cytochrome P450 inhibition.

5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide represents a distinct chemotype

designed to overcome these selectivity issues. Often serving as the core pharmacophore for

clinical candidates like RO3201195, this scaffold leverages a unique hydrogen-bonding

network with the kinase hinge region (specifically Thr106), offering superior selectivity over the

pyridinyl-imidazole class.

Chemical Identity & Mechanism of Action[1][2]
The Subject: 5-Amino-Pyrazole-4-Carboxamide Scaffold
This molecule functions as an ATP-competitive (Type I) inhibitor. The 5-amino group and the

carboxamide moiety form a "pincer-like" hydrogen bond donor/acceptor motif that interacts with

the hinge region of the p38
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kinase.

Core Structure: 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide.

Primary Clinical Derivative:RO3201195 (Roche), which extends this core with a (2,3-

dihydroxypropoxy)benzoyl group to enhance solubility and binding affinity.

Binding Mode: Binds to the ATP pocket in the active (DFG-in) conformation but induces a

slight glycine-rich loop shift, reducing cross-reactivity with JNK and ERK.

The Alternatives
SB-203580 (Pyridinyl-Imidazole): The historic "gold standard" probe. It binds the ATP pocket

but relies heavily on a interaction with the "gatekeeper" residue (Thr106). It inhibits CYP450

enzymes, complicating in vivo studies.

BIRB-796 (Doramapimod): A Type II allosteric inhibitor. It binds to the inactive (DFG-out)

conformation, occupying a hydrophobic pocket adjacent to the ATP site. It is highly potent but

has slower binding kinetics.

Mechanistic Pathway Diagram
The following diagram illustrates the p38 MAPK signaling cascade and the intervention points

for these inhibitor classes.
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Caption: p38 MAPK signaling cascade showing intervention points for Type I (ATP-competitive)

and Type II (Allosteric) inhibitors.

Comparative Performance Analysis
The following data contrasts the pyrazole-carboxamide core (exemplified by RO3201195 data

where core-specific data is limited) against standard benchmarks.

Table 1: Potency and Selectivity Profile
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Feature
5-Amino-Pyrazole-
4-Carboxamide
(Class)

SB-203580
(Imidazole Class)

BIRB-796 (Urea
Class)

Primary Target

p38

/ p38

p38

/ p38

p38

/ p38

/ p38

Binding Mode
ATP-Competitive

(Type I)

ATP-Competitive

(Type I)
Allosteric (Type II)

IC50 (Biochemical)
50 - 200 nM (Core

dependent)
30 - 50 nM ~0.1 - 1.0 nM

Selectivity (vs.

CYP450)

High (Low inhibition of

CYP2D6/3A4)

Low (Potent CYP

inhibitor)
High

Selectivity (vs.

JNK/ERK)
>100-fold >50-fold >500-fold

In Vivo Half-Life
Moderate (optimized

in RO3201195)
Short Long

Hepatotoxicity Risk
Low (Structural

advantage)

High (Imidazole

mediated)
Low to Moderate

Key Technical Insight: The Selectivity Shift
The pyridinyl-imidazole ring of SB-203580 coordinates directly with the heme iron of

cytochrome P450 enzymes, causing drug-drug interactions and liver toxicity. The pyrazole-

carboxamide scaffold lacks this nitrogen-iron coordination geometry, effectively eliminating CYP

inhibition while maintaining kinase potency.

Experimental Protocols
To validate the efficacy of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide in your

specific application, use the following self-validating protocols.
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Protocol A: Fluorescence Polarization (FP) Kinase
Binding Assay
Purpose: Determine the binding affinity (

) of the inhibitor to p38

without using radioactive ATP.

Reagents:

Recombinant p38

kinase (10 nM final).

Fluorescent Tracer (e.g., Alexa Fluor 647-labeled ATP-competitive probe).

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35.

Workflow:

Preparation: Dilute the 5-amino-pyrazole compound in DMSO (10-point dose-response,

starting at 10

M).

Incubation: Mix 5

L of compound + 10

L of p38

enzyme in a black 384-well plate. Incubate for 15 min at RT.

Tracer Addition: Add 5

L of Fluorescent Tracer (2 nM final). Incubate for 60 min at RT in the dark.

Measurement: Read Fluorescence Polarization (Ex: 635 nm, Em: 670 nm).
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Validation: Use SB-203580 (1

M) as a positive control (High Polarization

Low Polarization upon displacement).

Protocol B: Cellular TNF- Release Assay (Functional
Validation)
Purpose: Confirm cell permeability and pathway inhibition in a biologically relevant system.

Reagents:

Human PBMCs (Peripheral Blood Mononuclear Cells) or THP-1 Monocytes.

LPS (Lipopolysaccharide) from E. coli O111:B4.

Human TNF-

ELISA Kit.

Step-by-Step:

Seeding: Plate THP-1 cells at

cells/well in RPMI-1640 + 10% FBS.

Pre-treatment: Add the inhibitor (0.1, 1.0, 10

M) and incubate for 1 hour prior to stimulation.

Control: DMSO vehicle only (0.1%).

Stimulation: Add LPS (final concentration 1

g/mL) to induce p38-mediated cytokine production.

Incubation: Incubate for 4 hours at 37°C, 5% CO

.
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Harvest: Centrifuge plate at 1000 x g for 5 min. Collect supernatant.

Quantification: Analyze supernatant using TNF-

ELISA.

Calculation: Calculate % Inhibition relative to LPS-only control.

Experimental Workflow Diagram
This diagram outlines the decision matrix for selecting the appropriate inhibitor based on your

research stage.
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Caption: Decision matrix for selecting p38 inhibitors based on experimental context (In vitro vs.

In vivo).

Conclusion & Recommendation
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is the superior choice when kinase

selectivity and metabolic stability are paramount.

Choose this scaffold (or RO3201195) for in vivo studies where cytochrome P450 inhibition

(common with SB-203580) would confound pharmacokinetic data.

Choose SB-203580 only for routine in vitro biochemical validation where cost is a driver and

metabolic cross-reactivity is irrelevant.
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Choose BIRB-796 for residence-time driven studies requiring Type II inhibition dynamics.
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Need Custom Synthesis?
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[https://www.benchchem.com/product/b1272170#5-amino-1-4-fluorophenyl-1h-pyrazole-4-
carboxamide-vs-other-p38-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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